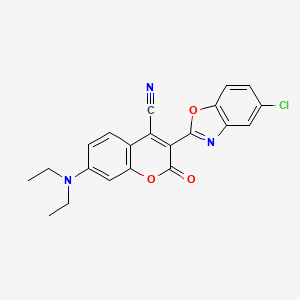
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is a complex organic compound with a unique structure that includes a purine base, a cyclobutyl ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a cycloaddition reaction, where the purine base reacts with a suitable cyclobutene derivative under specific conditions.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
科学研究应用
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure but lacking the cyclobutyl and methanol groups.
Cyclobutylmethanol: A simpler compound with a cyclobutyl ring and a methanol group but without the purine base.
6-Amino-9H-purine: The purine base component of the compound, without the cyclobutyl and methanol groups.
Uniqueness
(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is unique due to its combination of a purine base, a cyclobutyl ring, and a methanol group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the presence of the cyclobutyl ring may enhance the compound’s stability and reactivity, while the methanol group can participate in various chemical reactions.
属性
分子式 |
C12H15N5O |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
[(2E)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol |
InChI |
InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3+ |
InChI 键 |
SLCDRONCTWUSDF-FPYGCLRLSA-N |
手性 SMILES |
C1C/C(=C\CN2C=NC3=C(N=CN=C32)N)/C1CO |
规范 SMILES |
C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)



![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)



![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)

![2-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan](/img/structure/B12916822.png)
![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
